Tocol, (2S)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

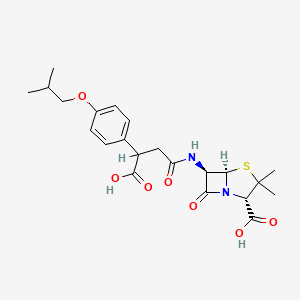

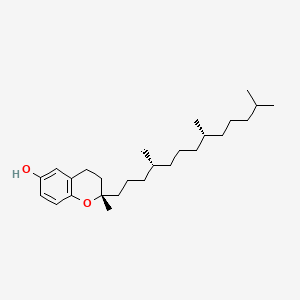

Tocol, (2S)-, also known as 2H-1-Benzopyran-6-ol, 3,4-dihydro-2-methyl-2-(4,8,12-trimethyltridecyl)-, (2S-(2R*(4S*,8S*)))-, is a member of the vitamin E family. It is a lipophilic antioxidant that plays a crucial role in protecting cells from oxidative damage. Tocols are widely used in vitamin supplementation, as antioxidants in the food industry, and in various pharmaceutical compositions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tocols can be synthesized through various methods, including the saponification of palm fatty acid distillate (PFAD) followed by purification using low-temperature solvent crystallization. The saponification process involves using calcium hydroxide and extracting the unsaponifiable fraction with hexane. The best conditions for this process include a reaction time of 30 minutes, a temperature of 30°C, and a stirring speed of 300 rpm .

Industrial Production Methods: Industrial production of tocols often involves the extraction from natural sources such as palm oil, which contains a significant amount of tocotrienols and tocopherols. The extraction process typically includes pressurized liquid extraction (PLE) and reversed-phase high-performance liquid chromatography (RP-HPLC) for isolation and purification .

Analyse Chemischer Reaktionen

Types of Reactions: Tocols undergo various chemical reactions, including oxidation, reduction, and substitution. The most important chemical property of tocols is their antioxidant activity, which protects polyunsaturated lipids from oxidation .

Common Reagents and Conditions: Common reagents used in the reactions involving tocols include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the specific type of tocol and the desired product.

Major Products Formed: The major products formed from the oxidation of tocols are tocopherol quinones, which are further recycled or degraded in biological systems .

Wissenschaftliche Forschungsanwendungen

Tocols have a wide range of scientific research applications, including their use as drug delivery vehicles due to their biocompatibility and solvent capacity for poorly soluble drugs. They are used in topical, oral, and parenteral drug formulations and have shown potential in delivering both poorly soluble and water-soluble drugs . Additionally, tocols are studied for their antioxidant properties and their role in preventing diseases such as cancer, cardiovascular diseases, and age-related macular degeneration .

Wirkmechanismus

Tocols act as radical scavengers, primarily functioning as antioxidants for lipid bilayers. They protect cells from oxidative damage by trapping reactive oxygen and nitrogen species. The antioxidant action of tocols is related to the formation of tocopherol quinone and its subsequent recycling or degradation .

Vergleich Mit ähnlichen Verbindungen

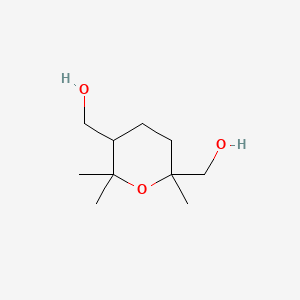

Similar Compounds: Tocols are part of the vitamin E family, which includes tocopherols and tocotrienols. These compounds are amphipathic and lipid-soluble, consisting of a polar chromanol ring and a hydrophobic side chain. Tocopherols have saturated phytyl side chains, while tocotrienols have isoprenyl side chains with three double bonds .

Uniqueness: Tocols are unique due to their strong antioxidant properties and their ability to protect polyunsaturated lipids from oxidation. While tocopherols and tocotrienols share similar antioxidant activities, tocotrienols possess additional health benefits, such as neuroprotective and plasma cholesterol-lowering properties .

Eigenschaften

CAS-Nummer |

131321-19-2 |

|---|---|

Molekularformel |

C26H44O2 |

Molekulargewicht |

388.6 g/mol |

IUPAC-Name |

(2S)-2-methyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C26H44O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h14-15,19-22,27H,6-13,16-18H2,1-5H3/t21-,22-,26+/m1/s1 |

InChI-Schlüssel |

DFUSDJMZWQVQSF-DRLORSAXSA-N |

Isomerische SMILES |

C[C@@H](CCC[C@@H](C)CCC[C@]1(CCC2=C(O1)C=CC(=C2)O)C)CCCC(C)C |

Kanonische SMILES |

CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.